rac 4-Hydroxydebrisoquine Hemisulfate
Overview
Description
Rac 4-Hydroxydebrisoquine Hemisulfate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a racemic mixture of two enantiomers, which are mirror images of each other.
Scientific Research Applications
Genetic Control of Debrisoquine Metabolism
A study by Mahgoub et al. (1977) found that the alicyclic 4-hydroxylation of debrisoquine, of which rac 4-Hydroxydebrisoquine is a primary metabolite, is controlled by a single autosomal gene. This research provided insights into the genetic basis for variations in drug metabolism among individuals (Mahgoub et al., 1977).
Metabolism and Genotype Variability
Zhen et al. (2006) explored the variability in the metabolism of debrisoquine and its correlation with CYP2D6 genotypes. This study highlighted the role of 4-hydroxydebrisoquine in understanding the metabolic pathways and individual differences in drug metabolism (Zhen et al., 2006).
Assay and Characterization in Human Liver
Nakano and Inaba (1984) developed a radiometric method to assay debrisoquine 4-hydroxylase activity in human liver microsomes, which facilitates the study of 4-hydroxydebrisoquine formation. This research contributed to understanding the enzymatic processes involved in drug metabolism (Nakano & Inaba, 1984).
Enantioselectivity in Metabolism
Eichelbaum et al. (1988) discovered that the 4-hydroxylation of debrisoquine in extensive metabolizers (EMs) leads almost exclusively to the formation of S(+)-4-OHDQ, while poor metabolizers (PMs) showed a significant reduction in this enantioselectivity. This study has implications for understanding the stereochemical aspects of drug metabolism (Eichelbaum et al., 1988).
Analytical Techniques for Determining Phenotypes
Cifuentes et al. (1997) conducted a study comparing different analytical methods for determining the phenotypes for hydroxylation, which is crucial for assessing the metabolism of 4-hydroxydebrisoquine and its parent compound. This research enhances the accuracy and efficiency of phenotypic assessment in clinical pharmacology (Cifuentes et al., 1997).
properties
IUPAC Name |
4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.H2O4S/c11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13;1-5(2,3)4/h1-4,9,14H,5-6H2,(H3,11,12);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPLZZUWNLJUAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C(=N)N)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-4-Hydroxydebrisoquin sulfate | |
CAS RN |
62580-84-1 | |
Record name | 4-Hydroxydebrisoquin sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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